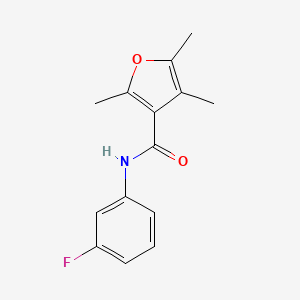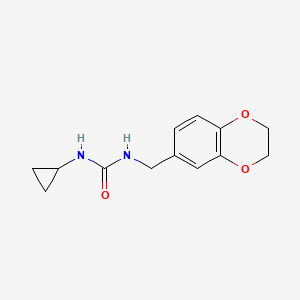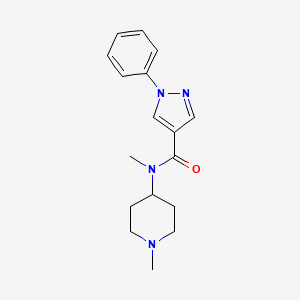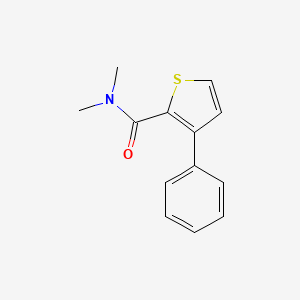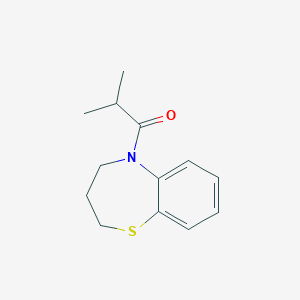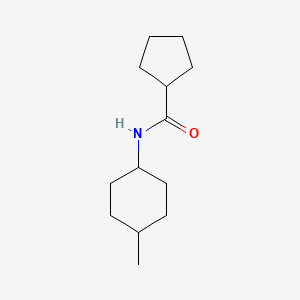
N-(4-methylcyclohexyl)cyclopentanecarboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(4-methylcyclohexyl)cyclopentanecarboxamide, also known as AKB-48, is a synthetic cannabinoid that has gained attention in recent years due to its potential therapeutic applications. This compound belongs to the class of designer drugs that mimic the effects of cannabis, but with a higher potency and greater risk of adverse effects. Despite its controversial status, AKB-48 has been the subject of extensive scientific research, exploring its synthesis, mechanism of action, and potential applications in medicine.
作用機序
The mechanism of action of N-(4-methylcyclohexyl)cyclopentanecarboxamide involves binding to the cannabinoid receptors in the brain and peripheral nervous system. This binding results in the activation of the endocannabinoid system, which regulates various physiological processes such as pain, mood, and appetite. N-(4-methylcyclohexyl)cyclopentanecarboxamide has been shown to have a high affinity for the CB1 and CB2 receptors, which are involved in the modulation of pain and inflammation.
Biochemical and Physiological Effects:
N-(4-methylcyclohexyl)cyclopentanecarboxamide has been shown to produce a range of biochemical and physiological effects, including analgesia, sedation, and euphoria. These effects are mediated by the activation of the endocannabinoid system, which regulates the release of neurotransmitters such as dopamine and serotonin. N-(4-methylcyclohexyl)cyclopentanecarboxamide has also been shown to have anti-inflammatory properties, reducing the production of cytokines and other inflammatory mediators.
実験室実験の利点と制限
N-(4-methylcyclohexyl)cyclopentanecarboxamide has several advantages as a research tool, including its high potency and selectivity for the cannabinoid receptors. This compound can be used to study the endocannabinoid system and its role in various physiological processes, as well as to develop new therapeutic agents for the treatment of pain and other disorders. However, N-(4-methylcyclohexyl)cyclopentanecarboxamide also has several limitations, including its potential for abuse and the lack of data on its long-term effects.
将来の方向性
There are several future directions for research on N-(4-methylcyclohexyl)cyclopentanecarboxamide, including the development of new synthetic cannabinoids with improved safety and efficacy profiles. Additionally, further studies are needed to elucidate the mechanisms underlying the analgesic and anxiolytic effects of N-(4-methylcyclohexyl)cyclopentanecarboxamide, as well as to explore its potential applications in the treatment of neurological disorders such as epilepsy and multiple sclerosis. Finally, more research is needed to determine the long-term effects of N-(4-methylcyclohexyl)cyclopentanecarboxamide on the endocannabinoid system and other physiological processes.
合成法
The synthesis of N-(4-methylcyclohexyl)cyclopentanecarboxamide involves the reaction of cyclopentanecarboxylic acid with 4-methylcyclohexanone in the presence of a strong acid catalyst. The resulting intermediate is then subjected to a reduction reaction using lithium aluminum hydride to yield the final product. This method has been optimized and modified to improve the yield and purity of N-(4-methylcyclohexyl)cyclopentanecarboxamide, resulting in a highly efficient and reproducible process.
科学的研究の応用
N-(4-methylcyclohexyl)cyclopentanecarboxamide has been extensively studied for its potential therapeutic applications, particularly in the treatment of pain, anxiety, and neurological disorders. Several studies have demonstrated that N-(4-methylcyclohexyl)cyclopentanecarboxamide exhibits potent analgesic effects, with a mechanism of action similar to that of opioids. Additionally, N-(4-methylcyclohexyl)cyclopentanecarboxamide has been shown to have anxiolytic properties, reducing symptoms of anxiety and depression in animal models.
特性
IUPAC Name |
N-(4-methylcyclohexyl)cyclopentanecarboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H23NO/c1-10-6-8-12(9-7-10)14-13(15)11-4-2-3-5-11/h10-12H,2-9H2,1H3,(H,14,15) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FOTYKYUKNOLODH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCC(CC1)NC(=O)C2CCCC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H23NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
209.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-methylcyclohexyl)cyclopentanecarboxamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

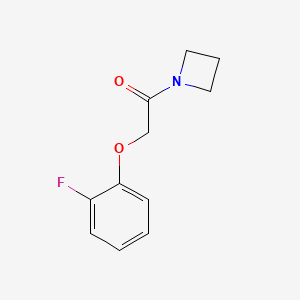
![6-[(2,4-Dimethylphenoxy)methyl]-1,3-dimethylpyrimidine-2,4-dione](/img/structure/B7473238.png)
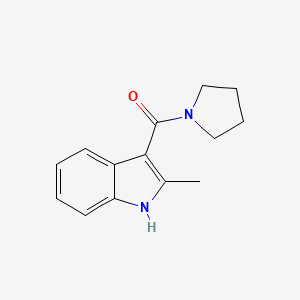
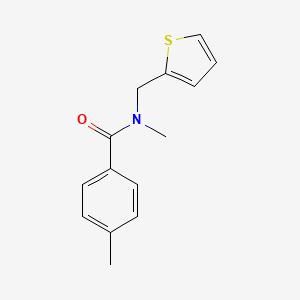
![3-[4-(1,3-Benzoxazol-2-yl)piperidin-1-yl]propanenitrile](/img/structure/B7473255.png)
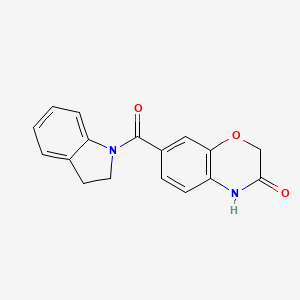
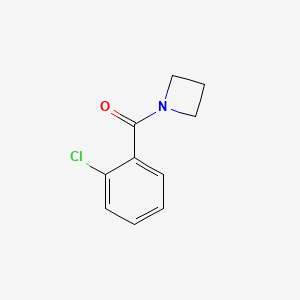
![1-[(4-Bromophenyl)methyl]-1-methyl-3-propan-2-ylurea](/img/structure/B7473281.png)
![Azetidin-1-yl-[1-(2-methylbenzoyl)piperidin-4-yl]methanone](/img/structure/B7473282.png)
